molecular formula C4H4F2O3 B1329317 Fluoroacetic anhydride CAS No. 407-33-0

Fluoroacetic anhydride

Cat. No. B1329317
CAS RN: 407-33-0
M. Wt: 138.07 g/mol
InChI Key: KLLYGDXCCNXESW-UHFFFAOYSA-N
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Description

Fluoroacetic anhydride is not directly mentioned in the provided papers, but related compounds and reactions involving fluoroacetates and anhydrides are discussed. For instance, the synthesis of cyclic anhydride precursors for fluorophores , the interaction of beta-fluoro-oxaloacetate with enzymes , and the atmospheric photooxidation of fluoroacetates are all relevant to understanding the broader context of fluoroacetic anhydride's chemistry.

Synthesis Analysis

The synthesis of related fluoroacetic compounds involves various strategies. For example, the synthesis of cyclic anhydride precursors for solvatochromic fluorophores is described, which can be completed on a gram scale . Additionally, the synthesis of 2-fluoroacetoacetic acid involves electrophilic fluorination of a beta-keto ester . The electrochemical synthesis of delta-fluoroacyl complexes also uses trifluoroacetic anhydride as an acylating agent .

Molecular Structure Analysis

The molecular structure of fluoroacetic anhydride itself is not detailed, but the structure of related compounds like 2-fluorophenoxyacetic acid and its metal complexes has been elucidated using X-ray diffraction . These structures provide insights into the coordination geometry and bonding interactions that could be analogous to fluoroacetic anhydride.

Chemical Reactions Analysis

Fluoroacetates undergo various chemical reactions, such as the Cl-initiated photooxidation leading to the formation of fluoroacetic acid and anhydrides . The dehalogenation reaction of fluoroacetate involves an S(N)2 mechanism, where a nucleophilic attack is followed by hydrolysis . The Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids is another example of a chemical reaction involving fluoroacetic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroacetic anhydride are not directly reported, but the properties of related compounds can be inferred. For instance, the fluorinated polyanhydride synthesized from trifluoroacetic anhydride exhibits high thermal stability and a high glass-transition temperature . The stability and reactivity of fluoroacetates in various conditions, such as atmospheric photooxidation and electrochemical environments , also provide valuable information about the behavior of fluoroacetic compounds.

Scientific Research Applications

Insecticidal Properties

Fluoroacetic anhydride has been studied for its insecticidal properties. Research conducted on aphids showed that compounds like sodium fluoroacetate, when absorbed by plants, can kill aphids by toxic sap imbibition. Sodium fluoroacetate has been identified as an effective systemic insecticide, potentially useful in pest control, although its general toxicity raises concerns about practical use (David & Gardiner, 1951).

Biochemical Mechanism of Toxicity

Fluoroacetate's toxicological effects are significant due to its inhibition of the enzyme aconitase in the tricarboxylic acid cycle. This leads to a lethal synthesis of a fluorocitrate isomer, which has been studied extensively to understand the biochemical mechanisms of its toxicity. This understanding is crucial for developing potential antidotes and therapeutic strategies (Goncharov, Jenkins, & Radilov, 2006).

Cellular Metabolic Response to Toxicity

The toxic effects of fluoroacetate at the cellular level, particularly its severe impact on metabolic pathways, have been a subject of research. Studies have documented the range of non-specific signs and symptoms following exposure, including cardiac, pulmonary, and neurological impacts. This research is vital for understanding how to counteract accidental or intentional ingestions (Cox et al., 2020).

Environmental and Ecological Impact

The impact of fluoroacetate-bearing vegetation on native fauna has been reviewed, especially in regions like Australia where fluoroacetate is naturally occurring in plants. This research provides insights into how native animals have developed tolerance to fluoroacetate and the implications for fauna management (Twigg & King, 1991).

Role in Bacterial Metabolism

Research has also been conducted on the effects of fluoroacetate on microbial metabolism, particularly in bacteria capable of metabolizing fluoroacetate or fluoroacetamide. This study sheds light on the role of fluoroacetate in microbial ecology and its potential application in bioremediation or microbial control (Kelly, 1965).

Potential in Therapeutic Research

Additionally, connections between fluoroacetate and drugs have been explored, highlighting its role in nature and potential applications in medical research. This includes its use in the control of unwanted introduced animals and its medical applications, emphasizing the need for more integrated toxicological studies (Eason, 2018).

Safety And Hazards

Fluoroacetic anhydride is classified as having acute toxicity upon inhalation (Category 4), skin corrosion (Category 1A), serious eye damage (Category 1), and long-term (chronic) aquatic hazard (Category 3) . It is harmful if inhaled and causes severe skin burns and eye damage .

properties

IUPAC Name

(2-fluoroacetyl) 2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYGDXCCNXESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961100
Record name Fluoroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoroacetic anhydride

CAS RN

407-33-0
Record name Acetic acid, 2-fluoro-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-fluoro-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-fluoro-, 1,1'-anhydride
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluoroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoroacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
JM Tedder - Chemical Reviews, 1955 - ACS Publications
… When this reaction is used as a general method for the preparation of keto olefins, the olefin is added directly to a solution of the carboxylic acid in trifluoroacetic anhydride. The …
Number of citations: 134 pubs.acs.org
WD Emmons, KS McCallum… - Journal of the American …, 1953 - ACS Publications
… fluoroacetic anhydride was added 244 g. (2.0 moles) of benzoic acid. … in both acetonitrile and «-butyl ether for the system benzoic acid-trifluoroacetic anhydride. All measurements were …
Number of citations: 32 pubs.acs.org
TG Bonner - Advances in Carbohydrate Chemistry, 1962 - Elsevier
… acetic acid and trifluoroacetic anhydride, with the formation … the ratio of trifluoroacetic anhydride to hydroxy compound lay … In carrying out an acylation with trifluoroacetic anhydride and …
Number of citations: 14 www.sciencedirect.com
K Omura, AK Sharma, D Swern - The Journal of Organic …, 1976 - ACS Publications
… Trifluoroacetoxydimethylsulfonium trifluoroacetate prepared in situ from dimethyl sulfoxide (Me2SO) and trifluoroacetic anhydride (TFAA) below -50 C in methylene chloride reacts …
Number of citations: 409 pubs.acs.org
MA Wuonola, WA Sheppard - The Journal of Organic Chemistry, 1971 - ACS Publications
… Recently, on attempting a trifluoroacetylation with trifluoroacetic anhydride (TEAA)in THE, we obtained mainly the products resulting from addition of TEA A to THE and an oligomer.3 …
Number of citations: 5 pubs.acs.org
PC Arni, JD Gray, RK Scougall - Journal of Applied Chemistry, 1961 - Wiley Online Library
Abstract Treatment of beech sawdust with a series of mono‐ and dicarboxylic acids in benzene solution at 25–30 in the presence of molar proportions of trifluoroacetic anhydride …
Number of citations: 43 onlinelibrary.wiley.com
BY Yang, R Montgomery - Starch‐Stärke, 2006 - Wiley Online Library
… (acyl trifluoroacetate) resulted in a rapid and homogeneous solution of polysaccharide, when freeze-dried material was suspended in a solution of acetic acid in trifluoroacetic anhydride…
Number of citations: 31 onlinelibrary.wiley.com
EJ Bourne, M Stacey, JC Tatlow… - Journal of the Chemical …, 1954 - pubs.rsc.org
… Comparative measurements of optical density showed that benzoyl trifluoroacetate was formed almost quantitatively when benzoic acid was dissolved in trifluoroacetic anhydride. …
Number of citations: 7 pubs.rsc.org
JEB Randles, JC Tatlow, JM Tedder - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… Trifluoroacetic acid was prepared by mixing the commercial acid with trifluoroacetic anhydride (2%) and distilling the mixture through a column (18” long) packed with glass helices; only …
Number of citations: 4 pubs.rsc.org
D Rasnick - Analytical biochemistry, 1985 - Elsevier
… Fluoroacetic anhydride was prepared from fluoroacetic acid (Columbia Organics) in … N-BenzoylL-alanine (8.25 g, 42.8 mmol) and fluoroacetic anhydride ( 11.8 g, 85.6 mmol) were …
Number of citations: 176 www.sciencedirect.com

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